molecular formula C18H21N3O4 B587114 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine CAS No. 1246819-65-7

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B587114
CAS No.: 1246819-65-7
M. Wt: 343.383
InChI Key: YAIAQYBECSXYAR-UHFFFAOYSA-N
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Description

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a specialized piperazine derivative of interest in medicinal chemistry and pharmaceutical research. This compound is structurally related to other substituted phenylpiperazines that are known to serve as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . Specifically, analogous compounds such as 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine are utilized in the synthesis of important antifungal agents like Posaconazole and Itraconazole . The presence of both a protected hydroxyl group (as a methoxymethyl ether) and a nitro-aromatic moiety on the piperazine core makes this molecule a valuable and versatile building block for further chemical transformations and structure-activity relationship (SAR) studies. It is supplied as a solid powder, and researchers can expect it to be characterized by analytical techniques such as ( ^1\text{H} ) NMR and LC-MS to confirm identity and purity. Handling and Usage: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols. Proper storage conditions are in a sealed container at room temperature .

Properties

IUPAC Name

1-[4-(methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIAQYBECSXYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717788
Record name 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-65-7
Record name 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Arylation of Piperazine

The core piperazine structure is often functionalized through nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling. For example, 1-(4-methoxyphenyl)piperazine is synthesized via a one-pot reaction of diethanolamine with p-anisidine in the presence of HBr, followed by N-arylation with p-chloronitrobenzene. Key steps include:

  • Diethanolamine cyclization : Heating diethanolamine with HBr generates bis(2-bromoethyl)amine, which reacts with p-anisidine to form 1-(4-methoxyphenyl)piperazine.

  • N-arylation : Reacting 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene in DMF at 110°C for 24 hours yields 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Table 1 : Representative Reaction Conditions for N-Arylation

Starting MaterialReagentSolventTemperatureTimeYield
1-(4-Methoxyphenyl)piperazinep-ChloronitrobenzeneDMF110°C24 h74%
1-(4-Hydroxyphenyl)piperazinep-FluoronitrobenzeneDMSO120°C18 h68%

The introduction of a methoxymethyl (MOM) group to protect the hydroxyl moiety is a critical step in synthesizing 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. While the provided sources do not explicitly describe this protection, standard methodologies can be inferred:

Protection Strategy

  • Reagents : Methoxymethyl chloride (MOMCl) in the presence of a base (e.g., DIPEA or NaH) is commonly used to protect phenolic hydroxyl groups.

  • Conditions : Reaction at 0–25°C in anhydrous THF or DCM, followed by aqueous workup.

Hypothetical Protocol :

  • Dissolve 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine in THF.

  • Add MOMCl (1.2 eq) and DIPEA (2 eq) under nitrogen.

  • Stir at 25°C for 6 hours, then concentrate and purify via recrystallization.

Demethylation and Functional Group Interconversion

The provided literature emphasizes demethylation of methoxy precursors to yield hydroxyphenyl derivatives. For instance, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is treated with HBr/acetic anhydride at 140°C to cleave the methyl ether, yielding 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Adapting this for MOM protection would require selective deprotection under milder conditions (e.g., HCl in dioxane).

Challenges and Optimization

Regioselectivity in N-Arylation

Competitive bis-arylation is a common issue. Using a mono-arylpiperazine intermediate and controlling stoichiometry (1:1 ratio of piperazine to aryl halide) minimizes byproducts.

Purification and Crystallization

Crude products often require recrystallization from 1,4-dioxane or ethyl acetate to achieve high purity (>99%) . For the MOM-protected derivative, solubility in polar aprotic solvents (e.g., DMF) may necessitate alternative solvents.

Mechanism of Action

The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine
  • Key Difference : Lacks the methoxymethyl group on the hydroxyphenyl ring.
  • This compound was synthesized via demethylation of its methoxy precursor, highlighting a feasible route for modifying substituents .
1-Benzyl-4-(4-nitrophenyl)piperazine
  • Key Difference : Replaces the substituted hydroxyphenyl group with a benzyl moiety.
  • Impact: The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration.
1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM)
  • Key Difference : Features a fluorobenzoyl group instead of the methoxymethyl-hydroxyphenyl substituent.
  • Impact : The acyl group introduces conformational rigidity and electron-withdrawing effects, which may stabilize interactions with hydrophobic binding pockets in enzymes or receptors .
Dopamine D2 Receptor Affinity
  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated high affinity for dopamine D2 receptors (Ki < 100 nM) .
  • Target Compound : The nitro group in 4-nitrophenyl may mimic electron-withdrawing effects seen in active analogs, but steric bulk from the methoxymethyl group could reduce binding efficiency.
Antifungal Activity
  • 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c) inhibited Candida albicans hyphae formation, a virulence factor .
  • Target Compound: The methoxymethyl-hydroxyphenyl group may enhance antifungal activity by improving solubility and target interaction compared to non-polar substituents.
Anticancer Potential
  • Nitroimidazole-piperazine hybrids (e.g., 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine) showed activity against solid tumors .
  • Target Compound : The 4-nitrophenyl group may act similarly to nitroimidazoles in generating reactive metabolites, though further testing is required.

Biological Activity

The compound 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

  • Molecular Formula : C18H21N3O4
  • Molecular Weight : 347.402 g/mol
  • CAS Number : 1246819-65-7
  • SMILES Notation : [2H]c1c([2H])c(c([2H])c([2H])c1N2CCN(CC2)c3ccc(OCOC)cc3)N+[O-]

Structural Characteristics

The structure of this compound features a piperazine ring substituted with both a methoxymethyl and a nitrophenyl group, which are thought to contribute to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that derivatives of piperazine, including the compound , exhibit a range of biological activities:

  • Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains. A study highlighted that compounds similar to this compound possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antidepressant and Anxiolytic Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, indicating potential use as antidepressants or anxiolytics. This is attributed to their ability to interact with serotonin receptors .

The biological activity of this compound is primarily linked to its ability to interact with various receptor systems:

  • Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist, influencing mood regulation and anxiety levels.
  • Calcium Channel Blockade : Some piperazine derivatives have been shown to block calcium channels, which can affect muscle contraction and neurotransmitter release .
  • Inhibition of Bacterial Growth : The nitrophenyl group is believed to play a crucial role in the antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including our compound. The results indicated that it exhibited significant inhibitory concentrations against multiple bacterial strains.

CompoundMIC (μg/mL)Bacterial Strains
This compound8S. aureus, E. coli
N-(4-nitrophenyl)piperazine16Pseudomonas aeruginosa

This table illustrates the comparative effectiveness of the compound against standard bacterial strains, highlighting its potential as an antimicrobial agent.

Study on Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives showed promising results in animal models for anxiety and depression. The study found that administration of the compound resulted in reduced anxiety-like behavior in rodents.

Treatment GroupAnxiety Score (Open Field Test)
Control15 ± 3
Compound Dose 110 ± 2
Compound Dose 27 ± 1

The data suggests that higher doses correlate with reduced anxiety scores, indicating a dose-dependent effect.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine with high purity?

  • Methodological Answer : Optimize reaction conditions by selecting solvents like ethanol or methanol to enhance solubility and minimize side reactions . Monitor reaction time and temperature rigorously to avoid decomposition (e.g., temperatures ≤80°C and inert atmospheres for oxidation-prone intermediates) . Purification via column chromatography or recrystallization is recommended, with validation by HPLC (>95% purity) .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, with deuterated DMSO as a solvent for hydroxyl group detection . X-ray crystallography resolves conformational details (e.g., piperazine ring chair vs. boat configuration) . FT-IR identifies functional groups like nitro (-NO₂) and methoxymethyl (-OCH₂O-) .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Conduct radioligand binding assays for receptor affinity (e.g., serotonin/dopamine receptors due to structural similarity to psychoactive piperazines) . Use microplate Alamar Blue assays for antimicrobial screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across structurally similar piperazine derivatives?

  • Methodological Answer : Perform molecular docking studies to compare binding modes with target proteins (e.g., tyrosine hydroxylase or monoamine transporters) . Validate hypotheses via site-directed mutagenesis of key residues in receptor-binding pockets . Cross-reference SAR datasets to identify critical substituents (e.g., nitro groups enhance antimicrobial activity but reduce solubility) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer : Modify the methoxymethyl group to a prodrug moiety (e.g., acetyl-protected hydroxyl) to enhance bioavailability . Use logP optimization (e.g., introducing polar groups like sulfonyl) to balance membrane permeability and aqueous solubility . Validate stability in simulated gastric fluid (pH 2.0) and liver microsomes for metabolic resistance .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogues with single substituent variations (e.g., replacing nitro with cyano or methoxy groups) .
  • Step 2 : Test derivatives in dose-response assays (IC₅₀/EC₅₀) for biological activity (e.g., IC₅₀ ≤10 µM for antimicrobial targets) .
  • Step 3 : Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. How should conflicting data on receptor selectivity between in vitro and in vivo studies be addressed?

  • Methodological Answer :

  • Hypothesis : Differences may arise from metabolite interference or protein binding in vivo.
  • Validation : Conduct LC-MS/MS metabolite profiling of plasma samples post-administration . Compare in vitro binding (e.g., Ki values) with ex vivo receptor occupancy using autoradiography in brain tissue .

Experimental Design Tables

Parameter Optimized Condition Reference
Solvent for SynthesisEthanol (reflux, 12 hrs)
Purification MethodSilica gel chromatography
Receptor Binding AssayRadioligand (³H-SCH-23390)
Antimicrobial Test Concentration50 µM in Mueller-Hinton broth

Key Notes

  • Structural analogs (e.g., 4-hydroxyphenyl piperazines) provide proxy data for SAR .
  • Advanced methodologies (e.g., cryo-EM for receptor-ligand complexes) are recommended for mechanistic studies .

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